Ethyl-(1,5-dimethyl-1h-pyrazol-3-ylmethyl)-amine
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Overview
Description
N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1,5-dimethyl-1H-pyrazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine.
N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)ethanamine: A structurally similar compound with different alkyl substituents.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
Uniqueness
N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group enhances its reactivity and potential for forming various derivatives, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-9-6-8-5-7(2)11(3)10-8/h5,9H,4,6H2,1-3H3 |
InChI Key |
KFCDMHCBQOGZNV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NN(C(=C1)C)C |
Origin of Product |
United States |
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